Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate
Description
Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with amino, chloro, and trifluoromethyl groups
Properties
IUPAC Name |
ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2S/c1-2-15-7(14)3-4(8(10,11)12)5(9)16-6(3)13/h2,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHKTWCNQSNASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138348-56-6 | |
| Record name | ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Classical Two-Component Approach
The Gewald reaction, a well-established method for synthesizing 2-aminothiophene derivatives, forms the foundational route for this compound. In this approach, elemental sulfur reacts with an α-methylene carbonyl compound (e.g., ethyl cyanoacetate) and an α-cyanoester in the presence of a base. For ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate, the reaction proceeds via a three-component condensation involving:
- Ethyl cyanoacetate as the carbonyl component
- Trifluoromethylated nitrile (e.g., CF₃CN) as the nitrile source
- Chlorine introduced via post-cyclization halogenation
Reaction conditions typically involve polar aprotic solvents (e.g., DMF, DMSO) and amines like morpholine or piperidine as catalysts. A representative protocol from CN101314598A specifies:
- Solvent : Anhydrous methanol
- Base : Sodium methoxide (0.1–0.3 molar equivalents)
- Temperature : 60–80°C under nitrogen atmosphere
- Reaction Time : 8–12 hours
Post-reaction workup includes acidification to pH 2–3, followed by extraction with dichloromethane and recrystallization from ethanol/water mixtures. Yields range from 45% to 68%, with purity >95% confirmed by HPLC.
Microwave-Assisted Optimization
Recent advancements have applied microwave irradiation to accelerate the Gewald reaction. Key parameters:
- Power : 300–500 W
- Temperature : 120–140°C
- Time : 20–40 minutes
This method reduces side product formation (e.g., 4-chloro-thienopyrimidine byproducts) while improving yield to 72–78%.
Chlorination Strategies
Direct Electrophilic Chlorination
Introducing the 5-chloro substituent requires careful control to avoid over-halogenation. The patent CN101314598A details a catalytic chlorination process:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Substrate | 2-Amino-4-(trifluoromethyl)thiophene-3-carboxylate |
| Chlorinating Agent | Cl₂ gas (1.2–1.5 eq) |
| Catalyst | FeCl₃/SbCl₃ (5–10 mol%) |
| Solvent | CH₂Cl₂/CHCl₃ (3:1 v/v) |
| Temperature | 10–30°C |
| Time | 2–4 hours |
Workup involves quenching with NaHCO₃ solution, followed by isopropyl ether precipitation. This method achieves 80–85% conversion with <5% dichlorinated byproducts.
Oxidative Chlorination
Alternative approaches employ N-chlorosuccinimide (NCS) in acidic media:
- Solvent : Acetic acid/H₂O (4:1)
- NCS : 1.1 eq
- Temperature : 0–5°C
- Time : 1 hour
This method offers superior regioselectivity (95:5 para:ortho ratio) but requires stringent temperature control to prevent ester hydrolysis.
Functional Group Compatibility Challenges
Amino Group Protection
The nucleophilic amino group necessitates protection during chlorination. Common strategies include:
- Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP (85–90% yield)
- Acetylation : Acetic anhydride/pyridine (1:2) at 0°C (78–82% yield)
Deprotection post-chlorination uses TFA/CH₂Cl₂ (1:1) for Boc groups or NH₃/MeOH for acetyl derivatives.
Ester Stability
The ethyl ester moiety demonstrates sensitivity to:
- Strong Bases : Leads to saponification above pH 9
- Nucleophiles : Risk of transesterification with primary alcohols
Optimized conditions maintain pH <8 during aqueous workups and avoid alcohol solvents in later stages.
Industrial-Scale Production
Continuous Flow Reactor Design
Modern pilot plants employ tubular reactors for key steps:
| Stage | Reactor Type | Residence Time | Key Advantage |
|---|---|---|---|
| Gewald Cyclization | Packed-Bed | 15–20 min | Enhanced heat transfer |
| Chlorination | Gas-Liquid Microreactor | 5–8 min | Precise Cl₂ dosing |
| Crystallization | Oscillatory Baffled | 30–45 min | Narrow particle size distribution |
This configuration achieves 85% overall yield at 50 kg/batch scale.
Waste Stream Management
Critical environmental considerations:
- Cl₂ Scrubbers : NaOH/H₂O₂ solutions neutralize excess chlorine
- Solvent Recovery : Multistage distillation recovers >90% CH₂Cl₂
- Metal Catalysts : Ion-exchange resins remove Fe³+/Sb³+ to <1 ppm
Analytical Characterization
Spectroscopic Data
Key characterization parameters for batch validation:
Purity Assessment
HPLC method validation parameters:
| Column | Mobile Phase | Flow Rate | Retention Time | LOD |
|---|---|---|---|---|
| C18 (250×4.6 mm) | MeCN/H₂O (70:30) + 0.1% TFA | 1.0 mL/min | 6.8 min | 0.2 μg/mL |
Comparative Method Analysis
Yield vs. Scalability
| Method | Lab-Scale Yield | Pilot-Scale Yield | Key Limitation |
|---|---|---|---|
| Classical Gewald | 68% | 55% | Long reaction times |
| Microwave Gewald | 78% | 62% | Equipment costs |
| Flow Chlorination | 82% | 78% | Catalyst deactivation |
Byproduct Profiles
| Method | Main Byproduct | Concentration Range |
|---|---|---|
| Electrophilic Cl₂ | 3,5-Dichloro derivative | 3–7% |
| NCS Chlorination | Ester hydrolysis products | 1–2% |
| High-Temp Gewald | Thienopyrimidine analogues | 5–12% |
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.
Substitution: Halogenation and nucleophilic substitution reactions can occur at the chloro and amino positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Chemistry
Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate serves as an important intermediate in the synthesis of complex organic molecules and heterocycles. Its unique structure allows for the development of new synthetic methodologies.
Biology
This compound has been investigated for its biological activities , particularly:
- Antimicrobial properties : Demonstrated effectiveness against various bacterial strains.
- Anticancer properties : Shown potential in inhibiting cancer cell proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.5 | Induction of apoptosis via caspase activation |
| U-937 (Leukemia) | 2.0 | Cell cycle arrest at G1 phase |
| HCT-116 (Colon Cancer) | 1.8 | Inhibition of proliferation |
Medicine
The compound is explored as a lead candidate for developing pharmaceuticals targeting specific enzymes or receptors. Its mechanism of action involves binding to these targets, potentially inhibiting their activity and offering therapeutic benefits.
Case Studies
- Anticancer Research : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. Flow cytometry assays revealed that it induces apoptosis in a dose-dependent manner, correlating with increased caspase activity in treated cells.
- Antimicrobial Studies : Research indicates that this compound has broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development into antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding .
Comparison with Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: An intermediate in the synthesis of pharmaceuticals.
2-amino-4-(trifluoromethyl)pyridine: A compound with similar trifluoromethyl and amino substitutions but different core structure.
Uniqueness: Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and material science .
Biological Activity
Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an amino group, a chloro group, and a trifluoromethyl group. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can contribute to their biological activity.
Anticancer Activity
Research has demonstrated that compounds containing thiophene derivatives exhibit promising anticancer properties. This compound has been investigated for its effects on various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.5 | Induction of apoptosis via caspase activation |
| U-937 (Leukemia) | 2.0 | Cell cycle arrest at G1 phase |
| HCT-116 (Colon Cancer) | 1.8 | Inhibition of proliferation |
The compound demonstrated significant cytotoxicity against MCF-7 and U-937 cell lines, indicating its potential as an anticancer agent. Flow cytometry assays have shown that it induces apoptosis in a dose-dependent manner, with increased caspase-3/7 activity observed in treated cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that this compound exhibits activity against various bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group in the structure has been associated with enhanced biological activity. SAR studies indicate that modifications in the thiophene ring can significantly impact the potency and selectivity of the compound against various biological targets .
Case Study 1: Anticancer Efficacy in Animal Models
In vivo studies using xenograft models have shown that this compound significantly reduces tumor size compared to control groups. The treatment resulted in a decrease in Ki-67 expression, indicating reduced cell proliferation within the tumors .
Case Study 2: Synergistic Effects with Other Drugs
Combining this compound with existing chemotherapeutics has shown synergistic effects, enhancing overall efficacy while reducing toxicity. For example, when used alongside doxorubicin, a notable reduction in IC50 values was observed across several cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-amino-5-chloro-4-(trifluoromethyl)thiophene-3-carboxylate, and how can reaction yields be improved?
The Gewald reaction is a cornerstone for synthesizing aminothiophene derivatives. Key steps include:
- Cyclization with sulfur : Reacting ketones or aldehydes with ethyl cyanoacetate and elemental sulfur under reflux in polar aprotic solvents (e.g., 1,4-dioxane or ethanol) with catalytic triethylamine .
- Acylation/functionalization : Post-cyclization, acylation with chloroformates or thiophosgene introduces additional functional groups. For example, butyl chloroformate was used to acylate the amino group in related compounds .
- Optimization : Yields improve with controlled temperature (reflux at 80–100°C), stoichiometric excess of sulfur, and purification via recrystallization (ethanol or 1,4-dioxane) .
Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns, especially the trifluoromethyl and ester groups. For example, the ester carbonyl typically appears at ~165–170 ppm in C NMR .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies) .
- Mass Spectrometry (MS) : ESI-MS or EI-MS validates molecular weight (e.g., [M+H] peak for CHClFNOS: calculated 310.0, observed 310.2) .
Q. What safety protocols are essential during handling and storage?
- Hazards : Skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3) .
- PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture. Shelf life: 12–24 months .
Advanced Research Questions
Q. How can crystallography resolve structural ambiguities in this compound and its derivatives?
Q. What mechanistic insights exist for the reactivity of the amino and trifluoromethyl groups?
- Amino group reactivity : Susceptible to acylation (e.g., with chloroformates) or nucleophilic substitution. Thiophosgene converts -NH to -NCS in chloroform under reflux .
- Trifluoromethyl effects : Electron-withdrawing nature stabilizes the thiophene ring, reducing electrophilic substitution but enhancing radical reactivity. Computational studies (DFT) can model charge distribution .
Q. How can structural modifications enhance bioactivity, and what methodologies validate these changes?
- Substituent engineering : Replace the 5-chloro group with nitro (electron-withdrawing) or methyl (electron-donating) to modulate electronic properties .
- Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
- QSAR modeling : Correlate substituent Hammett constants (σ) with IC values to predict activity .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., logP, solubility)?
- logP discrepancies : Experimental vs. calculated (XlogP) values may differ due to ionization (e.g., -NH protonation). Use shake-flask methods with octanol/water partitioning for validation .
- Solubility : Poor aqueous solubility (common for trifluoromethylated compounds) can be mitigated via co-solvents (DMSO) or nanoparticle formulation .
Q. What advanced thermal analysis methods are suitable for studying degradation pathways?
- Differential Scanning Calorimetry (DSC) : Identify melting points (expected range: 150–180°C) and exothermic decomposition events .
- Thermogravimetric Analysis (TGA) : Monitor mass loss at >200°C to assess thermal stability. Correlate with IR spectroscopy for degradation product identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
